molecular formula C4H6Br2 B147587 1,4-Dibromo-2-butene CAS No. 821-06-7

1,4-Dibromo-2-butene

Cat. No.: B147587
CAS No.: 821-06-7
M. Wt: 213.9 g/mol
InChI Key: RMXLHIUHKIVPAB-OWOJBTEDSA-N
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Description

1,4-Dibromo-2-butene is an organic compound with the molecular formula C4H6Br2. It is a colorless to slightly brown crystalline solid that is slightly soluble in water. . It is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.

Mechanism of Action

Target of Action

1,4-Dibromo-2-butene is primarily used as a reagent in the preparation of diaminoalkenes through copper-mediated diamination reactions . It’s also used in the synthesis of various pharmaceutical intermediates .

Mode of Action

This compound interacts with its targets through electrophilic addition reactions. For instance, it reacts with atactic poly (2-vinylpyridine), leading to the formation of long-range 3D molecular ordering in polymer chains . This interaction results in changes in the molecular structure of the target, which can influence its function and properties.

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of various pharmaceutical intermediates . The downstream effects of these pathways would depend on the specific intermediates being synthesized and their roles in biological systems.

Pharmacokinetics

Its physical and chemical properties such as its melting point (48-51 °c), boiling point (205 °c), and density (19393 g/mL at 25 °C) can influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific reactions it’s involved in. For instance, when it reacts with atactic poly (2-vinylpyridine), it leads to the formation of long-range 3D molecular ordering in polymer chains . This can influence the properties of the resulting polymers.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it may be sensitive to exposure to light and air . Therefore, it’s typically stored in conditions between 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,4-Dibromo-2-butene can be synthesized through the bromination of 1,4-butadiene. The reaction involves the addition of bromine (Br2) to 1,4-butadiene in the presence of a solvent such as chloroform. The reaction is typically carried out at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods:

In industrial settings, the production of this compound follows a similar bromination process. The reaction is conducted in large reactors with precise control over temperature and bromine addition to ensure high yield and purity of the product. The crude product is then purified through crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions:

1,4-Dibromo-2-butene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness:

This compound is unique due to the presence of a double bond between the second and third carbon atoms, which allows it to participate in a wider range of chemical reactions, including addition and elimination reactions. This structural feature also makes it a valuable intermediate in organic synthesis and polymer chemistry .

Properties

IUPAC Name

(E)-1,4-dibromobut-2-ene
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InChI

InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+
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InChI Key

RMXLHIUHKIVPAB-OWOJBTEDSA-N
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Canonical SMILES

C(C=CCBr)Br
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Isomeric SMILES

C(/C=C/CBr)Br
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Molecular Formula

C4H6Br2
Record name (E)-1,4-DIBROMO-2-BUTENE
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DSSTOX Substance ID

DTXSID8024941
Record name (E)-1,4-Dibromo-2-butene
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Molecular Weight

213.90 g/mol
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Physical Description

Crystals or white crystalline solid. (NTP, 1992)
Record name (E)-1,4-DIBROMO-2-BUTENE
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Boiling Point

397 °F at 760 mmHg (NTP, 1992)
Record name (E)-1,4-DIBROMO-2-BUTENE
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Flash Point

greater than 235 °F (NTP, 1992)
Record name (E)-1,4-DIBROMO-2-BUTENE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name (E)-1,4-DIBROMO-2-BUTENE
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CAS No.

821-06-7, 6974-12-5
Record name (E)-1,4-DIBROMO-2-BUTENE
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Record name trans-1,4-Dibromo-2-butene
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Record name 2-Butene, 1,4-dibromo-, (2E)-
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Record name 2-Butene, 1,4-dibromo-, (2E)-
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Melting Point

128.1 °F (NTP, 1992)
Record name (E)-1,4-DIBROMO-2-BUTENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 1,4-dibromo-2-butene is C4H6Br2, and its molecular weight is 213.9 g/mol.

A: Researchers often utilize 1H NMR and 13C NMR spectroscopy to characterize the structure of this compound and its polymers. [] IR spectroscopy is also employed to confirm the structure. [] Computational methods, including Molecular Mechanics (MM) and Molecular Orbital (MO) calculations, can further elucidate conformational preferences and reactivity. []

ANone: Yes, this compound exists as both cis and trans isomers.

A: The cis and trans isomers of this compound exhibit different reactivity profiles. For instance, in reactions with sodium sulfide (Na2S), cis-1,4-dichloro-2-butene yields 2,5-dihydrothiophene, while trans-1,4-dibromo-2-butene primarily forms 3,4-epithio-1-butene. [] Similarly, trans-1,4-dibromo-2-butene is crucial for synthesizing fully conjugated cyclic compounds with ring sizes ranging from 14 to 26 members. []

ANone: this compound is a versatile reagent used for:

    ANone: this compound is a key monomer in the synthesis of various polymers:

      ANone: Polymers synthesized from this compound can exhibit a range of properties:

        ANone: The stereochemistry of this compound, particularly the trans isomer, plays a crucial role in controlling the stereoselectivity of various reactions:

          ANone: Palladium(0) complexes of 15-membered triolefinic macrocycles synthesized from this compound demonstrate catalytic activity in various reactions:

          • Suzuki Cross-Couplings []
          • Butadiene Telomerizations []
          • Hydroarylation of Alkynes []
          • Heck Reaction []

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